molecular formula C17H14BrNO2S B12176409 N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12176409
M. Wt: 376.3 g/mol
InChI Key: YKSMXWRBKMXXDT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the condensation of 4-bromophenylacetic acid with appropriate amines under controlled conditions. One common method involves the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride as a catalyst under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated oxathiine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific oxathiine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrNO2S

Molecular Weight

376.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H14BrNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)

InChI Key

YKSMXWRBKMXXDT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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